cis-3-Aminocyclobutancarbonsäure

Übersicht

Beschreibung

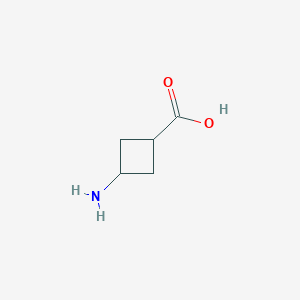

cis-3-Aminocyclobutanecarboxylic acid: is a cyclic amino acid with the molecular formula C5H9NO2. It is a stereoisomer of 3-aminocyclobutanecarboxylic acid, characterized by the cis configuration of the amino and carboxyl groups on the cyclobutane ring.

Wissenschaftliche Forschungsanwendungen

Overview

Cis-3-Aminocyclobutanecarboxylic acid (cis-3-ACBC) is a cyclic amino acid derivative that has garnered attention in various fields, particularly in pharmaceuticals, biochemical research, and material science. Its unique structural features allow for diverse applications, making it a subject of ongoing research.

Pharmaceutical Applications

Cis-3-ACBC serves as a valuable building block in drug development, particularly in the synthesis of peptides and other biologically active compounds.

- Peptide Synthesis : It is widely used in solid-phase peptide synthesis (SPPS), enabling the efficient construction of complex peptide structures. The ability to incorporate cis-3-ACBC into peptides can enhance their biological properties and stability .

- Drug Development : The compound has shown potential in cancer research due to its cyclobutane structure, which may interact favorably with biological targets. Research indicates that cyclobutane derivatives can exhibit significant biological activity, paving the way for novel therapeutic agents .

Bioconjugation

Cis-3-ACBC is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems, where precise localization of therapeutic agents can enhance efficacy and reduce side effects .

Analytical Chemistry

In analytical chemistry, cis-3-ACBC acts as a standard for calibrating instruments and validating results across various chemical analyses. Its consistent properties make it a reliable reference compound in experimental setups .

Material Science

The unique properties of cis-3-ACBC suggest potential applications in material science for creating new materials with specific mechanical or thermal characteristics. These materials could be beneficial in various industrial applications, including coatings and composites .

Case Studies

Several studies have highlighted the versatility of cis-3-ACBC in scientific research:

- Synthesis of Cyclobutane Derivatives : A study demonstrated the selective photocatalyzed [2+2]-cycloaddition reactions involving dehydroamino acids with styrene-type olefins, yielding high percentages of desired products. This method illustrates the synthetic utility of cis-3-ACBC derivatives in creating complex molecules for further biological evaluation .

- Biological Evaluation : Research focusing on the biodistribution profiles of cis derivatives has shown promising results in enhancing the pharmacokinetic properties of drug candidates. This work underlines the importance of structural modifications using compounds like cis-3-ACBC to improve drug efficacy and safety profiles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-aminocyclobutanecarboxylic acid typically involves starting from 1,1-cyclobutanedicarboxylic acid. One expedient approach includes the use of nuclear Overhauser effect spectroscopy experiments to establish the stereochemistry of the compound . The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .

Analyse Chemischer Reaktionen

Types of Reactions: cis-3-Aminocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like ammonia.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted amides.

Wirkmechanismus

The mechanism of action of cis-3-aminocyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- trans-3-Aminocyclobutanecarboxylic acid

- 2-Aminocyclobutanecarboxylic acid

- 3-Aminocyclopentanecarboxylic acid

Comparison: cis-3-Aminocyclobutanecarboxylic acid is unique due to its cis configuration, which imparts distinct stereochemical properties compared to its trans isomer and other similar compounds. This configuration can influence its reactivity, binding affinity, and overall biological activity .

Biologische Aktivität

Cis-3-Aminocyclobutanecarboxylic acid (cis-ACBC) is a cyclic amino acid characterized by its unique cyclobutane structure, which imparts distinct biological properties. This compound has garnered attention in biochemical and pharmacological research due to its potential roles in various biological processes, including neurotransmission and enzyme modulation.

- Molecular Formula: C5H9NO2

- Molecular Weight: 115.13 g/mol

- Structural Features: The presence of a cyclobutane ring, an amine group, and a carboxylic acid group contributes to its reactivity and biological activity.

Cis-ACBC interacts with various molecular targets, including enzymes and transporters. Its mechanism of action involves:

- Enzyme Modulation: Acts as a substrate or inhibitor for specific enzymes, particularly aminotransferases involved in amino acid metabolism.

- Cell Signaling Pathways: Influences pathways such as mTOR signaling, which is critical for cell growth and metabolism.

1. Anticonvulsant Activity

Research indicates that cis-ACBC exhibits anticonvulsant properties. Animal studies have demonstrated its efficacy in reducing seizure activity, suggesting potential therapeutic applications in epilepsy.

2. Interaction with Amino Acid Transporters

Cis-ACBC facilitates the uptake of amino acids into cells by interacting with specific transporters. This interaction can alter intracellular concentrations of amino acids, thereby affecting gene expression and cellular metabolism.

3. Antibacterial Properties

Studies have shown that certain derivatives of cis-ACBC possess antibacterial activity against gram-positive bacteria, such as Bacillus subtilis. This activity may be linked to its structural features that enhance binding to bacterial targets .

Comparative Analysis with Related Compounds

The unique cis configuration of cis-ACBC distinguishes it from similar compounds, influencing its biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cis-3-Aminocyclobutanecarboxylic Acid | C5H9NO2 | Cyclobutane structure; anticonvulsant properties |

| Trans-3-Aminocyclobutanecarboxylic Acid | C5H9NO2 | Geometric isomer; different binding interactions |

| 4-Aminobutyric Acid | C4H9NO2 | Linear structure; significant role in neurotransmission |

Study on Anticonvulsant Effects

A study published in Pharmacology Biochemistry and Behavior evaluated the anticonvulsant effects of cis-ACBC in rodent models. The results indicated a significant reduction in seizure frequency and duration compared to control groups, supporting its potential use as an antiepileptic agent.

Enzyme Interaction Studies

Research conducted by Ishiwata et al. explored the interaction of cis-ACBC with various aminotransferases. The findings revealed that cis-ACBC acts as a substrate for these enzymes, facilitating transamination reactions critical for amino acid metabolism .

Eigenschaften

IUPAC Name |

3-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGRLZXBOJQQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995838 | |

| Record name | 3-Aminocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160191-58-2, 74316-27-1 | |

| Record name | 3-Aminocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160191-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclobutane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074316271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.